molecular formula C8H11F3O2 B3379492 rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis CAS No. 161170-50-9

rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis

Cat. No.: B3379492
CAS No.: 161170-50-9
M. Wt: 196.17 g/mol
InChI Key: RAGWFGSHOZGADV-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-2-(Trifluoromethyl)cyclohexane-1-carboxylic acid, cis is a chiral cyclohexane derivative featuring a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) substituent in a cis configuration. The compound exists as a racemic mixture (rac-) of enantiomers, with the specified stereochemistry (1R,2S) indicating the spatial arrangement of substituents on the cyclohexane ring. Its cis configuration introduces steric and electronic effects that differentiate it from trans isomers or analogs with alternative substituents .

Properties

IUPAC Name

(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGWFGSHOZGADV-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161170-50-9
Record name rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane as the starting material.

    Introduction of Trifluoromethyl Group: A trifluoromethyl group is introduced to the cyclohexane ring through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under specific conditions.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide in the presence of a base.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large-scale reactions using industrial reactors.

    Purification: Purification steps such as distillation, crystallization, and chromatography to isolate the desired product.

    Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution, enabling ester and amide formation:

Reaction Type Reagents/Conditions Major Products Key Observations
EsterificationEthanol, H₂SO₄ (acid catalyst)Ethyl 2-(trifluoromethyl)cyclohexane-1-carboxylateReaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.
AmidationThionyl chloride (SOCl₂), NH₃2-(Trifluoromethyl)cyclohexane-1-carboxamideSOCl₂ converts the acid to an acyl chloride intermediate, facilitating amide bond formation .
  • Stereochemical retention : The cis configuration of the cyclohexane ring is preserved during these reactions due to the absence of ring-opening conditions .

  • Trifluoromethyl effects : The electron-withdrawing CF₃ group enhances the electrophilicity of the carbonyl carbon, accelerating reaction rates compared to non-fluorinated analogs .

Reduction Reactions

The carboxylic acid can be reduced to primary alcohols or hydrocarbons under strong reducing conditions:

Reagent Conditions Product Yield Mechanism
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, reflux(1R,2S)-2-(Trifluoromethyl)cyclohexanemethanol72–85%Reduction via a tetrahedral intermediate.
Borane (BH₃)THF, 0°C → rtSame as above68%Mild conditions prevent ring deformation.
  • Challenges : Over-reduction to alkanes is rare due to steric hindrance from the cyclohexane ring and CF₃ group.

Oxidation and Decarboxylation

Controlled oxidation and thermal decarboxylation have been observed:

Reaction Conditions Product Notes
Oxidative decarboxylationPb(OAc)₄, Cu(OAc)₂, 120°C1-(Trifluoromethyl)cyclohexeneRadical-mediated pathway; minor ring-opening byproducts .
Thermal decomposition>200°C, inert atmosphereCO₂ + 2-(trifluoromethyl)cyclohexaneRequires high temperatures due to stability of the CF₃ group .

Salt Formation and Acid-Base Reactions

The carboxylic acid reacts with bases to form salts, critical for pharmaceutical formulations:

Base Solvent Salt Formed Application
NaOHH₂O/EtOHSodium 2-(trifluoromethyl)cyclohexane-1-carboxylateImproved aqueous solubility for bioassays .
Triethylamine (Et₃N)CH₂Cl₂Ammonium carboxylateIntermediate for further functionalization .

Anhydride and Lactone Formation

Dehydration reactions yield anhydrides or lactones under specific conditions:

Reagent Conditions Product Key Data
Acetic anhydrideReflux, 4Å MSCyclohexane-1,2-dicarboxylic anhydrideRequires neighboring carboxyl groups; limited yield due to steric factors .
DCC (Dicyclohexylcarbodiimide)CH₂Cl₂, rtMixed anhydride with acetic acidActivates the carboxyl group for peptide coupling .

Functionalization of the Cyclohexane Ring

The cyclohexane ring participates in stereospecific reactions:

  • Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the less hindered C2 position, retaining cis stereochemistry .

  • Halogenation : Electrophilic bromine (Br₂) adds across the double bond in dehydrogenated derivatives, yielding dibrominated products .

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known to enhance the pharmacological properties of compounds. This compound has been studied for its potential as a drug candidate due to:

  • Increased Lipophilicity : The trifluoromethyl group can improve membrane permeability and bioavailability of pharmaceuticals.
  • Biological Activity : Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.

Agrochemicals

The compound's structure allows it to be utilized in the development of:

  • Herbicides and Pesticides : Its unique chemical properties can be leveraged to design more effective agrochemicals that are less harmful to the environment while maintaining efficacy against pests and weeds.

Materials Science

In materials science, rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid can be used in:

  • Polymer Synthesis : The compound can serve as a building block for fluorinated polymers, which possess unique thermal and chemical resistance properties.
  • Coatings : Its incorporation into coatings can enhance water repellency and durability.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry (2023)Identified as a potential anti-inflammatory agent with improved efficacy.
AgrochemicalsPesticide Science (2024)Demonstrated effectiveness as a novel herbicide with lower toxicity.
Materials SciencePolymer Chemistry Journal (2025)Showed enhancement in thermal stability of fluorinated polymers.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, or other biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Cyclopropane Derivatives
  • Compound : (+/-)-cis-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid
    • CAS : 1258652-18-4
    • Molecular Formula : C₅H₅F₃O₂
    • Molar Mass : 154.09 g/mol
    • Key Differences : Replaces the cyclohexane ring with a strained cyclopropane ring. The smaller ring increases reactivity due to angle strain, while the cis configuration maintains spatial proximity of substituents. Reduced conformational flexibility compared to cyclohexane analogs may limit binding modes in biological targets .
Dichlorophenoxy-Substituted Analogs
  • Compound: rac-(1R,2S)-2-[(3,4-Dichlorophenoxy)methyl]cyclohexane-1-carboxylic acid Biological Activity: IC₅₀ = 3.73 µM against human FABP4, a fatty acid-binding protein. The trifluoromethyl group in the target compound offers higher electronegativity and metabolic stability .
Ketone-Containing Analogs
  • Compound : CIS-2-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID
    • CAS : 736136-51-9
    • Molecular Formula : C₁₆H₁₆F₃O₃
    • Key Differences : Incorporates a 2-oxoethyl group linked to a trifluoromethylphenyl ring, increasing molecular weight and introducing a ketone functionality. This modification may alter solubility and hydrogen-bonding capacity compared to the target compound .

Analogs with Heterocyclic or Hydroxyl Substituents

Pyrrolidinyl-Substituted Derivative
  • Compound: cis,rel-(1R,2S)-2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic Acid CAS: 609805-36-9 Key Differences: The 2-oxopyrrolidinyl group introduces a polar, heterocyclic moiety.
Hydroxyl-Substituted Analogs
  • Compound : rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic acid
    • CAS : 22267-35-2
    • Molecular Formula : C₇H₁₂O₃
    • pKa : ~4.6–4.8 (estimated from cis-hydroxy analogs in ).
    • Key Differences : The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity but lacks the electron-withdrawing effect of -CF₃. The target compound’s carboxylic acid is expected to be more acidic (lower pKa) due to the -CF₃ group’s inductive effect .

Stereochemical and Functional Group Comparisons

Amino-Substituted Analogs
  • Compound: (1R,2S)-(-)-2-Amino-cyclohexanecarboxylic acid CAS: 158414-48-3 Molecular Formula: C₇H₁₃NO₂ Key Differences: The amino group (-NH₂) replaces -CF₃, introducing basicity. At physiological pH, this compound exists as a zwitterion, whereas the target compound’s -COOH remains deprotonated in basic environments. Stereochemical congruence (1R,2S) allows direct comparison of substituent effects on bioactivity .
Trans Isomers and Cyclohexane Conformation
  • Example : trans-2-Hydroxycyclohexane-1-carboxylic acid
    • pKa : 4.68 (trans) vs. 4.80 (cis) for 2-hydroxy isomers.
    • Key Insight : Cis configurations in cyclohexane derivatives often exhibit higher acidity due to closer proximity of substituents, enhancing electronic effects. The target compound’s -CF₃ group likely amplifies this trend .

Biological Activity

rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis (CAS Number: 161170-50-9) is a chiral compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is C8H11F3O2, with a molecular weight of 196.1669 g/mol. The structure features a cyclohexane ring substituted with a trifluoromethyl group and a carboxylic acid functional group. The stereochemistry is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid has been explored in various contexts:

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for specific enzymes. For instance, studies on related trifluoromethylated compounds have shown potential in inhibiting β-lactamases, which are enzymes responsible for antibiotic resistance . This inhibition is often attributed to steric hindrance created by the trifluoromethyl group, which may also apply to rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid.

2. Anticancer Activity

Preliminary studies suggest that rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid exhibits anticancer properties. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis . Further investigation is necessary to elucidate the specific pathways affected by this compound.

3. Neuroprotective Effects

Trifluoromethylated compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The potential of rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid to interact with neurotransmitter systems could provide insights into its utility in treating neurological disorders .

Case Studies

Several case studies highlight the biological implications of rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid:

  • Inhibition of β-lactamases : A study demonstrated that structurally similar compounds could effectively inhibit certain β-lactamases through steric hindrance mechanisms. This suggests that rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid may possess similar inhibitory capabilities .
  • Antitumor activity : In vitro assays showed that related trifluoromethyl compounds reduced cell viability in cancer cell lines. Further studies are required to assess the efficacy and mechanism of action of rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid specifically .

Data Tables

PropertyValue
Molecular FormulaC8H11F3O2
Molecular Weight196.1669 g/mol
CAS Number161170-50-9
Stereochemistry(1R,2S)
Purity≥95%
Biological ActivityDescription
Enzyme InhibitionPotential β-lactamase inhibitor
Anticancer ActivityReduces viability in cancer cell lines
Neuroprotective EffectsModulates neurotransmitter systems

Q & A

Basic: What synthetic strategies are recommended for preparing rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclopropane ring-opening or cyclohexane functionalization. A common approach is the catalytic hydrogenation of trifluoromethyl-substituted cyclohexene precursors. For example, stereoselective hydrogenation using palladium catalysts under high pressure (e.g., 50–100 bar H₂) can yield the cis-isomer . Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) improves enantiomeric purity. Characterization by ¹H/¹⁹F NMR and chiral HPLC is critical to confirm stereochemistry and racemic composition .

Basic: How is the cis stereochemistry of this compound validated experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, studies on analogous cis-cyclohexane derivatives (e.g., cis-2-carboxycyclohexane carboxylates) reveal key structural parameters:

ParameterValue (Example)Reference
C–C bond length1.54 Å
Dihedral angle55–60°
Hydrogen bondingO–H⋯O (2.65 Å)
Vibrational spectroscopy (IR) can corroborate carboxylate and trifluoromethyl group orientations, with characteristic peaks at ~1700 cm⁻¹ (C=O) and ~1150 cm⁻¹ (CF₃) .

Advanced: How do researchers resolve contradictions in spectroscopic data for cis/trans isomer differentiation?

Methodological Answer:
Discrepancies between NMR and computational predictions often arise from dynamic effects (e.g., ring puckering). To address this:

  • Perform variable-temperature NMR to observe conformational freezing (e.g., at −40°C in CD₂Cl₂).
  • Compare experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p)) for optimized geometries .
  • Use NOESY to identify through-space interactions between the trifluoromethyl group and adjacent protons, confirming cis geometry .

Advanced: What strategies are employed to separate enantiomers in racemic mixtures of this compound?

Methodological Answer:
Chiral resolution via diastereomeric salt formation is widely used. For example:

  • React the racemic acid with (R)-1-phenylethylamine in ethanol.
  • Isolate diastereomeric salts through fractional crystallization .
    Alternatively, chiral stationary-phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases achieves baseline separation . Enantiomeric excess (ee) is quantified using polarimetry or chiral GC-MS.

Advanced: How do hydrogen-bonding interactions influence the solid-state packing of this compound?

Methodological Answer:
SC-XRD studies of related cis-cyclohexane carboxylates reveal head-to-tail O–H⋯O hydrogen-bonded chains (graph set C(7)), forming a 3D network stabilized by additional R₂²(18) motifs . The trifluoromethyl group’s electronegativity enhances dipole-dipole interactions, affecting melting points and solubility. Computational tools (e.g., Mercury CSD) model these interactions, guiding crystal engineering for co-crystallization with APIs .

Advanced: What computational methods predict the biological activity of this compound’s enantiomers?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) evaluates enantiomer binding to target proteins. For example:

  • Dock the (1R,2S)-enantiomer into cyclooxygenase-2 (COX-2) active sites, comparing binding energies with the (1S,2R)-form.
  • MD simulations (AMBER force field) assess stability over 100 ns trajectories .
    In vitro assays (e.g., enzyme inhibition) validate predictions, with IC₅₀ values correlated to computational ΔG values .

Advanced: How does the trifluoromethyl group affect the compound’s physicochemical properties?

Methodological Answer:
The CF₃ group increases lipophilicity (logP +0.5–1.0) and metabolic stability. Key

PropertyImpactReference
pKa (COOH)~2.5 (vs. ~4.5 for non-F analog)
Thermal stabilityDecomposition >200°C
Solubility0.1–1 mg/mL in PBS (pH 7.4)
These properties are optimized via pro-drug strategies (e.g., esterification) for in vivo studies .

Advanced: What are the challenges in scaling up enantioselective synthesis for preclinical studies?

Methodological Answer:
Key challenges include:

  • Catalyst cost/load: Asymmetric hydrogenation with Ru-BINAP catalysts requires >1 mol% loading .
  • Byproduct formation: Optimize reaction conditions (e.g., 50°C, 20 bar H₂) to minimize over-reduction.
  • Purification: Simulated moving-bed (SMB) chromatography improves yield (>90% ee) at pilot scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis
Reactant of Route 2
Reactant of Route 2
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.